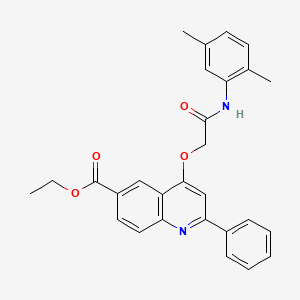
Ethyl 4-(2-((2,5-dimethylphenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate
描述
Ethyl 4-(2-((2,5-dimethylphenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate is a quinoline-based small molecule characterized by a 2-phenylquinoline core substituted at the 4-position with a 2-((2,5-dimethylphenyl)amino)-2-oxoethoxy group and at the 6-position with an ethyl carboxylate ester. This compound shares structural motifs common in bioactive molecules, including:
- Quinoline scaffold: Known for its role in medicinal chemistry, particularly in antimalarial, anticancer, and kinase inhibitor applications.
- Ethoxycarbonyl group: Enhances solubility and modulates electronic properties.
- Aryl substituents: The 2-phenyl group and 2,5-dimethylphenyl anilide moiety may influence steric and electronic interactions with biological targets.
属性
IUPAC Name |
ethyl 4-[2-(2,5-dimethylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-4-33-28(32)21-12-13-23-22(15-21)26(16-25(29-23)20-8-6-5-7-9-20)34-17-27(31)30-24-14-18(2)10-11-19(24)3/h5-16H,4,17H2,1-3H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBYLFGIGGYHRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=CC(=C3)C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Ethyl 4-(2-((2,5-dimethylphenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological activities, structure-activity relationships, and potential therapeutic applications.
- Molecular Formula : C28H26N2O4
- Molecular Weight : 454.5 g/mol
- CAS Number : 1114648-58-6
The compound features a quinoline core substituted with ethoxy and amino groups, which are essential for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the quinoline backbone.
- Introduction of the ethoxy and amino substituents through nucleophilic substitution reactions.
- Purification through recrystallization or chromatography.
Antimicrobial Activity
Research indicates that this compound exhibits moderate antibacterial properties. A study published in "Molecules" demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli , suggesting potential as an antimicrobial agent. The structure suggests interactions with bacterial cell membranes or specific enzymatic targets.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Preliminary studies indicate it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve modulation of signaling pathways related to cell survival and death.
Anticonvulsant Properties
A study reported that this compound demonstrated anticonvulsant activity in animal models of epilepsy. This suggests potential for treating seizure disorders, although further research is required to elucidate the underlying mechanisms.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the quinoline core or the substituents can significantly affect its potency and selectivity towards biological targets. For example:
- Amino Group : The presence of the dimethylamino group enhances lipophilicity, facilitating better membrane penetration.
- Ethoxy Group : This group may play a role in stabilizing the molecule and enhancing its solubility in biological systems.
Case Studies
- Antibacterial Activity : In vitro studies showed that varying concentrations of the compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) reported between 25–100 µg/mL against tested strains.
- Anticancer Efficacy : In a study involving human cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability, with IC50 values indicating effective dose ranges for therapeutic applications.
- Neuroprotective Effects : Another study explored the neuroprotective properties of this compound, suggesting it may reduce oxidative stress markers in neuronal cells exposed to toxic agents .
相似化合物的比较
Structural Features and Substituent Variations
The compound’s structural analogs primarily differ in substituent patterns on the quinoline core, ester groups, and aryl moieties. Key comparisons are summarized in Table 1.
Table 1: Structural Comparison with Quinoline Derivatives
Key Observations:
Core Modifications: The dihydroquinoline variant in introduces conformational constraints compared to the fully aromatic quinoline in the target compound.
Ester Groups : The ethyl carboxylate in the target compound may confer different pharmacokinetic properties compared to methyl esters (e.g., ) or oxoethyl esters (e.g., ).
Anilide vs. Nitrophenyl : The 2,5-dimethylphenyl anilide in the target compound may enhance hydrogen-bonding interactions compared to nitro groups (e.g., ), which are more electron-withdrawing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


